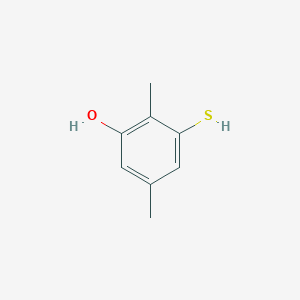

2,5-Dimethyl-3-sulfanylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

2,5-dimethyl-3-sulfanylphenol |

InChI |

InChI=1S/C8H10OS/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3 |

InChI Key |

CKGRSCPSRBFHMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)S)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Dimethyl 3 Sulfanylphenol

Established Synthetic Pathways for 2,5-Dimethyl-3-sulfanylphenol

The introduction of a sulfanyl (B85325) group onto a dimethyl-substituted phenol (B47542) ring requires strategic chemical planning. Established routes for creating aryl-sulfur bonds can be adapted for this specific target molecule.

Multistep syntheses provide a classical approach to constructing complex molecules like this compound, often starting from readily available precursors such as 2,5-dimethylphenol (B165462). One of the most venerable methods for converting phenols to thiophenols is the Newman-Kwart rearrangement. wikipedia.org This process involves the conversion of the phenol to an O-aryl dialkylthiocarbamate, which upon heating, rearranges to the isomeric S-aryl derivative. Subsequent hydrolysis yields the desired thiophenol. wikipedia.org

Another plausible multistep route begins with the sulfonation of 2,5-dimethylphenol. The resulting benzenesulfonic acid can then be reduced to the corresponding thiophenol. A common method for this reduction involves using zinc dust in an acidic medium. wikipedia.org

A general representation of a multistep synthesis starting from 2,5-dimethylphenol is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of Thiocarbamate | 1. Base (e.g., NaH) 2. Dialkylthiocarbamoyl chloride | O-(2,5-dimethylphenyl) dialkylthiocarbamate |

| 2 | Newman-Kwart Rearrangement | Heat (thermal rearrangement) | S-(2,5-dimethyl-3-hydroxyphenyl) dialkylthiocarbamate |

| 3 | Hydrolysis | Acid or base hydrolysis (e.g., NaOH, H₂O) | This compound |

This table illustrates a conceptual multistep pathway based on the Newman-Kwart rearrangement.

Modern synthetic chemistry favors one-pot reactions and catalytic systems for their efficiency, atom economy, and often milder reaction conditions.

Iodine-Mediated Synthesis: A novel approach for synthesizing 2-sulfanylphenols involves an iodine-mediated reaction using cyclohexanones as the phenol source. researchgate.net This method facilitates a cascade reaction involving dehydrogenation and C-S bond formation in a single pot. researchgate.net In this scenario, a suitably substituted cyclohexanone (B45756) could theoretically serve as a precursor. The reaction proceeds with various aromatic sodium sulfinates or sulfonyl chlorides as the sulfur source, promoted by iodine. researchgate.net DMSO can act as both the solvent and an oxidant in some variations of this reaction. researchgate.net

Metal-Catalyzed Approaches: Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming C-S bonds. Copper-catalyzed methods are particularly effective for synthesizing aryl thiols from aryl iodides. organic-chemistry.org A hypothetical synthesis of this compound could involve a precursor like 3-iodo-2,5-dimethylphenol. This precursor could be coupled with a sulfur source, such as sodium sulfide (B99878) (Na₂S·9H₂O) or elemental sulfur, in the presence of a copper(I) iodide (CuI) catalyst. organic-chemistry.orgthieme-connect.de Subsequent reduction of the resulting disulfide or treatment of the reaction mixture with a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the final thiophenol product. organic-chemistry.org

| Catalytic System | Precursor Example | Sulfur Source | Catalyst | Typical Conditions |

| Iodine-Mediated | Substituted Cyclohexanone | Sodium sulfinate | I₂ | DMSO, Heat |

| Copper-Catalyzed | 3-Iodo-2,5-dimethylphenol | Sulfur powder | CuI-nanoparticles | K₂CO₃, DMF, 90°C, then NaBH₄ reduction |

This table summarizes potential one-pot and catalytic approaches for the synthesis of the target compound.

Understanding the reaction mechanism is crucial for optimizing synthetic routes. For iodine-mediated syntheses of sulfanylphenols, mechanistic studies suggest an ion-based pathway rather than a radical process. astr.ro

Derivatization Strategies for this compound

The presence of two distinct functional groups—a phenolic hydroxyl (-OH) and a sulfanyl (-SH)—allows for a wide range of derivatization strategies to create diverse analogs.

The sulfanyl group of thiophenols is highly nucleophilic, making it amenable to S-alkylation to form thioethers (sulfides). wikipedia.org This reaction is typically carried out by treating the thiophenol with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiophenolate anion, which then displaces the halide. wikipedia.org This method provides a straightforward and generally irreversible route to a variety of thioether derivatives. wikipedia.org The substitution of a disulfide bond with a more reduction-resistant thioether bridge is an attractive strategy for improving the stability of bioactive peptides. nih.gov

| Alkylating Agent | Base | Product |

| Methyl iodide (CH₃I) | Potassium hydroxide (B78521) (KOH) | 2,5-Dimethyl-3-(methylsulfanyl)phenol |

| Ethyl bromide (CH₃CH₂Br) | Sodium ethoxide (NaOEt) | 3-(Ethylsulfanyl)-2,5-dimethylphenol |

| Benzyl chloride (BnCl) | Sodium hydride (NaH) | 3-(Benzylsulfanyl)-2,5-dimethylphenol |

This table presents examples of thioether analogs synthesized from this compound.

The phenolic hydroxyl group can be functionalized through various reactions, most commonly to form ethers or esters. The choice of reaction allows for tuning the electronic and steric properties of the molecule.

Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. This involves deprotonating the hydroxyl group with a base (like sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification: Phenols can be readily converted to esters by reacting them with acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. Another approach involves evaporative derivatization, for instance, using 2-sulfobenzoic anhydride, which can improve detection by mass spectrometry. nih.gov

| Reagent | Reaction Type | Product |

| Methyl iodide (CH₃I) / Base | Etherification | 3-Sulfanyl-1,4-dimethyl-2-methoxybenzene |

| Acetyl chloride / Pyridine | Esterification | 3-Sulfanyl-2,5-dimethylphenyl acetate |

| Benzoyl chloride / Pyridine | Esterification | 3-Sulfanyl-2,5-dimethylphenyl benzoate |

This table shows potential derivatives from the functionalization of the phenolic hydroxyl group.

Modifications of the Sulfanyl Moiety

The sulfanyl (-SH) group of this compound is a versatile functional handle for a variety of chemical modifications. Its nucleophilicity allows for reactions such as S-alkylation, S-acylation, and addition to unsaturated systems. While specific literature on this compound is limited, the reactivity can be inferred from general transformations of thiophenols.

For instance, S-alkylation can be readily achieved by reacting the thiophenol with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction rate and yield. Similarly, S-acylation can be accomplished using acyl chlorides or anhydrides to form the corresponding thioesters.

Another important transformation is the Michael addition, where the sulfanyl group adds to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-sulfur bond formation. The regioselectivity of such an addition would be of interest in the context of the substituted aromatic ring of this compound.

Generation of Disulfide Derivatives

The oxidation of the sulfanyl group to form a disulfide linkage is a fundamental transformation of thiols. The resulting disulfide, bis(2,5-dimethyl-3-hydroxyphenyl) disulfide, is a key derivative. Various methods can be employed for this oxidative coupling, ranging from traditional oxidizing agents to more environmentally friendly approaches.

A general and effective method for the synthesis of disulfides from thiols is the use of mild oxidizing agents. A patented method for the preparation of bis(hydroxyphenyl) sulfides involves the reaction of a phenol with sulfur chloride, which could potentially be adapted for this compound. google.com This reaction typically proceeds under controlled temperature conditions in a suitable solvent. google.com

The general reaction can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the 2,5-dimethyl-3-hydroxyphenyl group and [O] is a generic oxidizing agent.

| Oxidizing Agent | Reaction Conditions | Reference |

| Sulfur Dichloride (S₂Cl₂) | Inert solvent, controlled temperature (-50°C to 100°C) | google.com |

| Air (O₂) with catalyst | Photochemical, metal-free, household bulbs | rsc.org |

| Hydrogen Peroxide (H₂O₂) | Catalytic I₂ or KI | General Method |

| Dimethyl Sulfoxide (DMSO) | Acid catalyst | General Method |

This table presents generalized methods for disulfide synthesis from thiols and may be applicable to this compound.

Advanced Reaction Chemistry and Novel Method Development

Modern synthetic chemistry places a strong emphasis on the development of efficient, selective, and sustainable methodologies. This section explores the potential application of green chemistry principles and advanced stereoselective and regioselective approaches to the synthesis and transformation of this compound.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis and modification of this compound, several green approaches can be envisioned, particularly for the oxidation to its disulfide derivative.

One promising green method is the photochemical aerobic oxidation of thiols. rsc.org This approach utilizes visible light and a photoinitiator to catalyze the oxidation of thiols to disulfides using air as the oxidant. rsc.org This method is advantageous as it avoids the use of stoichiometric amounts of hazardous oxidizing agents and often proceeds under mild conditions. rsc.org The use of titanium dioxide as a tandem oxidation catalyst under microwave irradiation also represents a green and rapid synthetic route. beilstein-journals.orgnih.gov

The principles of green chemistry that could be applied include:

Use of Renewable Feedstocks: While not directly addressed in the synthesis of this specific molecule in the search results, the broader field of green chemistry encourages the use of bio-based starting materials.

Catalysis: Employing catalytic (as opposed to stoichiometric) reagents is a core principle. Metal-free organocatalysts are also gaining prominence.

Safer Solvents and Auxiliaries: The use of water or other environmentally benign solvents is a key consideration.

Energy Efficiency: Photochemical and microwave-assisted reactions can often be more energy-efficient than traditional heating methods. rsc.orgbeilstein-journals.orgnih.gov

Stereoselective and Regioselective Synthesis Approaches

While no specific examples of stereoselective or regioselective reactions involving this compound were found, the principles can be applied to its synthesis and transformations.

Regioselectivity would be a key consideration in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The directing effects of the hydroxyl, sulfanyl, and two methyl groups would determine the position of substitution. The interplay of these activating and directing groups could lead to complex product mixtures, making regioselective control a significant synthetic challenge. Phenol coupling reactions, for instance, are known to produce various regioisomeric products, and achieving selectivity is a major focus of research in natural product synthesis. rsc.org

Stereoselectivity would become relevant if a chiral center is introduced into the molecule, for example, through the addition of the sulfanyl group to a prochiral α,β-unsaturated system. While no literature was found detailing such reactions for this specific compound, the development of enantioselective methods for the synthesis of chiral organosulfur compounds is an active area of research. acs.org The use of chiral catalysts or auxiliaries could potentially enable the stereoselective synthesis of derivatives of this compound.

Based on a comprehensive search for scientific literature and analytical data, it has been determined that there is no available research pertaining to the specific chemical compound “this compound” that would allow for the creation of the requested article.

The explicit instructions require a thorough and scientifically accurate article focusing solely on "this compound," structured around a detailed outline of advanced spectroscopic and chromatographic techniques. However, searches for experimental data for this specific compound across various scientific databases have yielded no results for:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

While information is available for related but structurally distinct compounds, such as 2,5-Dimethylphenol and various dimethylthiophenol isomers, the strict requirement to focus solely on this compound prevents the use of this data. To generate the requested content without specific findings would require speculation or the fabrication of data, which would be scientifically inaccurate and violate the core principles of this service.

Therefore, the creation of an article that is both scientifically accurate and strictly adherent to the provided outline is not possible due to the absence of published analytical research on "this compound."

Analytical Chemistry Research Pertaining to 2,5 Dimethyl 3 Sulfanylphenol

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2,5-Dimethyl-3-sulfanylphenol. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase.

While specific, validated methods for this compound are not extensively detailed in publicly available literature, analytical methods for structurally similar compounds, such as other dimethylthiophenol isomers, provide a strong basis for its analysis. For instance, methods developed for 2,4-dimethylthiophenol utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. google.comgoogle.com Detection is commonly achieved using a UV detector, as the phenolic ring and sulfur-containing group provide chromophores that absorb in the ultraviolet range, typically around 230 nm. google.com

The separation mechanism relies on the partitioning of this compound between the stationary and mobile phases. By adjusting the ratio of the organic modifier to the aqueous buffer in the mobile phase, the retention time of the compound can be optimized to achieve clear separation from impurities and other components in the sample matrix. google.com This chromatographic separation is fundamental for both qualitative purity assessment and precise quantitative analysis.

Table 1: Illustrative HPLC Conditions for Analysis of Dimethylthiophenol Isomers This table is based on methods developed for structurally similar compounds and represents a plausible starting point for the analysis of this compound.

| Parameter | Value/Type |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer |

| Detection Wavelength | 230 nm |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 20 - 40 °C |

| Injection Volume | 10 - 20 µL |

Method Validation and Quantification Strategies

For quantitative analysis of this compound to be reliable and accurate, the chosen analytical method, such as HPLC, must undergo rigorous validation. Method validation ensures that the procedure is fit for its intended purpose, providing confidence in the results. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Development of Reference Standards and Calibration Curves

Accurate quantification of this compound is contingent upon the use of a high-purity reference standard. A primary reference standard is a substance that has been shown to be pure by a variety of analytical tests. edqm.eu This standard is used to prepare a series of solutions of known concentrations.

These standard solutions are then injected into the HPLC system, and the response of the detector (e.g., the peak area from the chromatogram) is measured for each concentration. A calibration curve is constructed by plotting the detector response against the corresponding concentration of the reference standard. The linearity of this curve is a critical parameter, and it is typically evaluated by calculating the correlation coefficient (r²), which should ideally be very close to 1.000. researchgate.net The resulting linear equation (y = mx + c) allows for the calculation of the concentration of this compound in unknown samples based on their measured detector response.

Table 2: Example of a Calibration Curve Data Set for Quantitative Analysis This table presents hypothetical data to illustrate the relationship between concentration and detector response for the purpose of creating a calibration curve.

| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 55,200 |

| 5.0 | 276,100 |

| 10.0 | 551,900 |

| 25.0 | 1,380,500 |

| 50.0 | 2,759,000 |

| Correlation Coefficient (r²) | >0.999 |

Limits of Detection and Quantification Studies

Determining the lower limits of an analytical method's performance is crucial, especially when analyzing trace amounts of this compound. These limits are defined as the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

The Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often determined by analyzing a series of low-concentration samples and is commonly defined as the concentration that yields a signal-to-noise ratio of 3:1. nih.gov

The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.gov This is a critical parameter for quantitative assays. The LOQ is frequently established as the concentration that produces a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov For other mercaptan compounds analyzed by HPLC, LOD and LOQ values in the nanogram per milliliter (ng/mL) range have been achieved, demonstrating the high sensitivity of the technique. scielo.br

Table 3: Representative LOD and LOQ Values from HPLC Analysis of Thiol Compounds These values are based on validated methods for other thiol-containing compounds and serve as an example of the sensitivity that could be expected for a validated this compound method.

| Parameter | Typical Value Range | Method of Determination |

| Limit of Detection (LOD) | 10 - 20 ng/mL | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 40 - 60 ng/mL | Signal-to-Noise Ratio (10:1) |

Theoretical and Computational Investigations of 2,5 Dimethyl 3 Sulfanylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,5-Dimethyl-3-sulfanylphenol, these calculations can provide insights into its electronic structure, reactivity, and conformational landscape.

The electronic properties of this compound are dictated by the interplay of the hydroxyl (-OH), sulfanyl (B85325) (-SH), and two methyl (-CH3) groups on the benzene (B151609) ring. Density Functional Theory (DFT) calculations, commonly employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are a standard approach for investigating such molecules. rsc.orgresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For aromatic compounds, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-orbital. The presence of electron-donating groups like -OH, -SH, and -CH3 is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy might be less affected. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov In substituted thiophenols, the HOMO is often delocalized over the entire molecule, including the sulfur atom, while the LUMO is primarily located on the aromatic ring. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity and selectivity. scielo.org.mxresearchgate.net

| Descriptor | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The electron-donating groups are expected to result in a relatively low ionization potential, indicating its capacity to act as an electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The electron affinity is likely to be modest, characteristic of substituted phenols and thiophenols. |

| Electronegativity (χ) | χ = (I + A) / 2 | This value will reflect the overall electron-attracting tendency of the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A smaller HOMO-LUMO gap would correlate with lower chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the electronic chemical potential) | This index would quantify the molecule's ability to accept electrons. |

This table is predictive and based on general principles of quantum chemistry for substituted phenols and thiophenols. Actual values would require specific DFT calculations.

The conformational flexibility of this compound primarily involves the rotation of the hydroxyl and sulfanyl groups around their respective C-O and C-S bonds.

Conformational Analysis: The potential energy surface of the molecule can be scanned by systematically rotating the dihedral angles of the -OH and -SH groups to identify the most stable conformers. It is anticipated that conformers with minimal steric hindrance between the functional groups and the adjacent methyl groups will be energetically favored. Intramolecular hydrogen bonding between the hydroxyl and sulfanyl groups is also a possibility that would significantly influence the conformational preference. Studies on similar substituted phenols have shown that the orientation of the hydroxyl group can be influenced by neighboring substituents. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments (e.g., in vacuum, water, or a lipid bilayer). nih.gov By simulating the molecule's movements over time, MD can reveal information about its conformational flexibility, solvent interactions, and the time-averaged distribution of different conformers. For a molecule like this compound, MD simulations could elucidate how the orientations of the -OH and -SH groups fluctuate and how these dynamics are influenced by the solvent. researchgate.netnih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in predicting how a molecule might interact with biological macromolecules, which is crucial for drug discovery and design.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov The hydroxyl and sulfanyl groups of this compound are capable of forming hydrogen bonds, which are key interactions in protein-ligand binding. researchgate.netnih.govrsc.orgyoutube.com The aromatic ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's active site. nih.gov The methyl groups contribute to the molecule's hydrophobicity and can engage in van der Waals interactions.

A hypothetical docking study of this compound into a protein active site might reveal the following potential interactions:

| Interaction Type | Functional Group | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Hydroxyl (-OH), Sulfanyl (-SH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) | Histidine, Lysine, Arginine |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Benzene Ring, Methyl (-CH3) groups | Leucine, Isoleucine, Valine, Alanine |

This table is illustrative and the actual interactions would depend on the specific protein target.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For derivatives of this compound, SAR modeling could be employed to understand how modifications to the molecule affect its activity.

For instance, a hypothetical SAR study might investigate the following modifications:

Altering the position of the substituents: Moving the methyl, hydroxyl, or sulfanyl groups to different positions on the benzene ring could significantly impact activity.

Introducing new substituents: Adding electron-withdrawing or electron-donating groups to the aromatic ring could modulate the electronic properties and, consequently, the biological activity.

Modifying the existing functional groups: For example, converting the hydroxyl group to a methoxy (B1213986) group or the sulfanyl group to a sulfonyl group would alter the molecule's polarity and hydrogen bonding capacity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe these relationships, enabling the prediction of the activity of novel derivatives. researchgate.netnih.govnih.gov

Chemoinformatics and Database Mining for Analog Discovery

Chemoinformatics involves the use of computational methods to analyze chemical data. azolifesciences.com Database mining of large chemical libraries like PubChem, ZINC, and ChEMBL can be a powerful tool for identifying analogs of this compound. acs.org

By using the structure of this compound as a query, similarity searches can be performed to identify commercially available or synthetically accessible molecules with similar structural features. These searches can be based on various criteria, including:

2D Similarity: Based on the topological similarity of the chemical graphs.

3D Shape Similarity: Identifying molecules with a similar three-dimensional shape.

Pharmacophore Similarity: Searching for molecules that share a common arrangement of essential features for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

This approach can rapidly identify a diverse set of related compounds for further computational or experimental investigation, accelerating the discovery of molecules with desired properties. youtube.com

Biochemical and Mechanistic Research on 2,5 Dimethyl 3 Sulfanylphenol and Its Analogs

Investigation of Biochemical Pathways and Natural Occurrence

This section explores the origins and metabolic fate of analogs of 2,5-Dimethyl-3-sulfanylphenol, focusing on their presence in nature and the enzymatic processes they undergo.

Biogenesis and Biosynthesis Pathway Elucidation

The natural occurrence of 2,5-dimethylphenol (B165462), a close analog, has been identified in various sources. It is a known human metabolite of p-xylene (B151628) guidechem.com. It has also been detected, though not quantified, in several foods and beverages, including alcoholic beverages, arabica and robusta coffees, and whisky guidechem.comhmdb.ca. The presence of 2,5-dimethylphenol has been measured in the urine of workers exposed to the phenolic fraction of tar, indicating its formation through industrial processes as well guidechem.com.

While specific microbial biosynthesis pathways for this compound are not detailed in the available literature, the biosynthesis of organic sulfur compounds is known to occur primarily in plants and bacteria mdpi.com. These organisms can assimilate inorganic sulfur to synthesize sulfur-containing amino acids and other secondary metabolites mdpi.com. The introduction of sulfur into organic molecules is a complex enzymatic process that bacteria have evolved to produce a diverse array of biologically active natural products nih.govsciencedaily.com.

Enzymatic Transformations and Metabolic Processes (e.g., oxidation, conjugation)

The metabolism of 2,5-dimethylphenol has been documented in animal models. Following administration to rats, p-xylene is metabolized to 2,5-dimethylphenol guidechem.com. This phenolic metabolite can then undergo further phase II conjugation reactions. In rabbits, 2,5-dimethylphenol is known to form 2,5-dimethylphenyl-β-D-glucuronide and 2,5-dimethylphenyl sulfate (B86663) guidechem.com. This conjugation process, particularly sulfation, is a common detoxification pathway in animals for phenolic compounds, increasing their water solubility and facilitating excretion nih.gov. The reaction is catalyzed by sulfotransferases, which utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate donor nih.gov.

Phenolic compounds, in general, are substrates for a variety of oxidative enzymes. Laccases and peroxidases are copper-containing oxidoreductases that catalyze the single-electron oxidation of phenols to form reactive phenoxyl radicals nih.govresearchgate.net. These radicals can then undergo non-enzymatic coupling reactions to form polymers or be converted into quinones, which may then polymerize to form brown pigments researchgate.netmdpi.com. These enzymatic oxidation processes are fundamental to biological processes like lignin (B12514952) degradation and are also being explored for applications in bioremediation nih.goviwaponline.com.

| Analog | Parent Compound | Metabolic Process | Resulting Metabolite(s) | Organism/System |

| 2,5-Dimethylphenol | p-Xylene | Hydroxylation | 2,5-Dimethylphenol | Human, Rat guidechem.com |

| 2,5-Dimethylphenol | 2,5-Dimethylphenol | Glucuronidation | 2,5-Dimethylphenyl-β-D-glucuronide | Rabbit guidechem.com |

| 2,5-Dimethylphenol | 2,5-Dimethylphenol | Sulfation | 2,5-Dimethylphenyl sulfate | Rabbit guidechem.com |

Mechanistic Studies of Cellular Interactions (in vitro/cell-based models)

The cellular effects of this class of compounds have been extensively studied using 2,5-dimethyl celecoxib (B62257) (DMC), a structural analog of celecoxib that lacks cyclooxygenase-2 (COX-2) inhibitory function nih.gov. These studies reveal a range of interactions with key cellular processes.

Modulation of Cellular Signaling Pathways

DMC has been shown to influence several critical intracellular signaling pathways involved in cell fate and function.

ROS/JNK Axis: In nasopharyngeal carcinoma cells, DMC induces the production of reactive oxygen species (ROS) and activates the c-Jun N-terminal kinase (JNK) signaling pathway. The activation of JNK by DMC was shown to be dependent on ROS production, as it was diminished by the ROS scavenger N-acetyl cysteine nih.gov.

CIP2A/PP2A/Akt Pathway: In glioblastoma cells, DMC suppresses the CIP2A/PP2A/Akt signaling axis. It reduces the expression of the oncoprotein CIP2A and decreases the phosphorylation of Akt, a key kinase that promotes cell survival nih.govconsensus.app.

Wnt/β-catenin Pathway: DMC has been found to inhibit the Wnt/β-catenin signaling pathway in colon cancer cells. It achieves this by promoting the degradation of T-cell-specific transcriptional factor-7L2 (TCF7L2), a key transcriptional regulator in this pathway researchgate.net.

Akt/mTOR Pathway: In a mouse model of dilated cardiomyopathy, DMC was shown to inhibit Akt and the subsequent phosphorylation of its downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) semanticscholar.org.

Induction of Programmed Cell Death (Apoptosis) Mechanisms

A significant mechanism of action for DMC is the induction of apoptosis in cancer cells nih.govnih.gov. This programmed cell death is triggered through the modulation of key apoptotic proteins. In nasopharyngeal and glioblastoma cells, treatment with DMC leads to an increase in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis nih.govnih.govconsensus.app. Furthermore, DMC exposure results in a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, further promoting cell death nih.gov. This pro-apoptotic activity is directly linked to its ability to suppress the CIP2A/PP2A/Akt signaling pathway nih.govconsensus.app. The parent compound, celecoxib, has been shown to induce apoptosis through the extrinsic death receptor pathway, specifically by upregulating Death Receptor 5 (DR5) oup.com.

Regulation of Cell Proliferation, Migration, and Adhesion

DMC demonstrates potent anti-proliferative effects across various cancer cell lines. In glioblastoma cells, DMC inhibits growth and proliferation in a dose-dependent manner and induces cell cycle arrest nih.govconsensus.app. This is associated with an increase in proteins that halt the cell cycle, such as p21 nih.gov. The parent compound, celecoxib, has also been shown to inhibit the proliferation and migration of tendon cells in a dose-dependent fashion nih.gov. While specific studies on the effect of DMC on cell adhesion are not prominent, its impact on cell migration suggests an influence on the dynamic processes that govern cell-matrix interactions.

| Analog | Cellular Process | Mechanism of Action | Affected Signaling Pathway(s) | Cell Type(s) |

| 2,5-Dimethyl celecoxib (DMC) | Apoptosis | Increased cleavage of caspase-3 and PARP; Decreased Bcl-2/Bax ratio. nih.govnih.gov | ROS/JNK; CIP2A/PP2A/Akt nih.govnih.gov | Nasopharyngeal carcinoma, Glioblastoma nih.govnih.gov |

| 2,5-Dimethyl celecoxib (DMC) | Cell Proliferation | Inhibition of growth and induction of cell cycle arrest. nih.govconsensus.app | CIP2A/PP2A/Akt nih.govconsensus.app | Glioblastoma nih.govconsensus.app |

| 2,5-Dimethyl celecoxib (DMC) | Signal Transduction | Inhibition of Akt, mTOR, and Wnt/β-catenin signaling. researchgate.netsemanticscholar.org | Akt/mTOR; Wnt/β-catenin researchgate.netsemanticscholar.org | Cardiomyocytes, Colon cancer cells researchgate.netsemanticscholar.org |

| Celecoxib (parent compound) | Cell Migration | Dose-dependent inhibition of cell migration. nih.gov | Not specified | Rat tendon cells nih.gov |

Investigation of Antioxidant Mechanisms at a Molecular Level

The antioxidant properties of phenolic and thiophenolic compounds, including this compound, are primarily attributed to their ability to scavenge free radicals. The principal mechanisms governing this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating these mechanisms at a molecular level. nih.govscienceopen.com

The HAT mechanism involves the direct donation of a hydrogen atom from the sulfhydryl (-SH) group of this compound to a free radical, thereby neutralizing it. The efficiency of this process is largely determined by the Bond Dissociation Enthalpy (BDE) of the S-H bond. A lower BDE indicates a weaker bond, facilitating easier hydrogen atom donation and, consequently, a higher antioxidant activity. nih.gov For thiophenols, the HAT mechanism is often favored in the gas phase. nih.gov The resulting thiiyl radical is stabilized through resonance by the aromatic ring.

The SET mechanism involves the transfer of an electron from the thiophenol to the free radical, forming a radical cation. This is often followed by a proton transfer (PT), a pathway known as SET-PT. Another related mechanism is the Sequential Proton Loss Electron Transfer (SPLET), which is more prevalent in polar solvents like water. nih.gov In the SPLET mechanism, the thiophenol first deprotonates to form a thiolate anion, which then donates an electron to the free radical.

Theoretical calculations of physicochemical properties such as ionization potential (IP) and electron affinity (EA) help in understanding the propensity of a molecule to undergo SET. A lower ionization potential facilitates electron donation. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial descriptors; a higher HOMO energy level suggests a greater electron-donating capability. nih.gov

Studies comparing phenols and their corresponding thiophenol analogs have shown that thiophenols can exhibit superior radical scavenging abilities. This is attributed to the lower S-H bond dissociation enthalpy compared to the O-H bond in phenols, making the hydrogen atom more readily available for donation. researchgate.net

Structure-Activity Relationships (SAR) for Biological Target Modulation

Identification of Key Structural Features for Desired Bioactivities

The biological activity of this compound and its analogs is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that determine the antioxidant potency of these compounds.

The sulfhydryl (-SH) group is the primary functional group responsible for the radical scavenging activity. Its presence is fundamental for the HAT and SET mechanisms. The position of the -SH group on the benzene (B151609) ring also plays a role in the antioxidant capacity.

Methyl (-CH3) groups at positions 2 and 5 are electron-donating substituents. These groups can influence the electronic density of the aromatic ring, which in turn can affect the stability of the resulting radical after hydrogen or electron donation. Generally, electron-donating groups can enhance antioxidant activity by stabilizing the resulting radical cation. nih.gov

The substitution pattern on the benzene ring is a critical determinant of antioxidant efficacy. The presence, number, and position of various functional groups can modulate the BDE of the S-H bond and the ionization potential of the molecule. For instance, electron-donating groups tend to decrease the BDE, thereby enhancing the rate of hydrogen atom transfer. researchgate.net Conversely, electron-withdrawing groups can have the opposite effect.

Design and Synthesis of Mechanistically Probing Analogs

The rational design and synthesis of analogs of this compound are crucial for probing the mechanisms of its biological activity and for developing more potent antioxidant compounds. By systematically modifying the structure of the parent compound, researchers can investigate the contribution of different functional groups and substitution patterns to its antioxidant capacity.

One common approach is the synthesis of isomers where the positions of the sulfhydryl, hydroxyl, and methyl groups are varied. Comparing the antioxidant activities of these isomers can provide valuable insights into the optimal substitution pattern for radical scavenging.

Another strategy involves the introduction of different substituents on the aromatic ring. Analogs with various electron-donating or electron-withdrawing groups can be synthesized to systematically study their effect on the antioxidant mechanism. For example, replacing the methyl groups with other alkyl groups of varying sizes can probe the steric effects on activity.

The synthesis of phenol (B47542) and aniline (B41778) analogs of this compound allows for a direct comparison of the antioxidant efficacy of the -SH, -OH, and -NH2 functional groups within a similar molecular framework. Such comparative studies have shown that while phenols can be highly effective antioxidants, thiophenols and anilines also exhibit significant radical scavenging potential. nih.govresearchgate.net

Synthetic routes to such analogs often involve multi-step processes. For instance, the synthesis of substituted thiophenols can be achieved through various methods, including the reduction of corresponding sulfonyl chlorides or the reaction of aryl halides with a source of sulfur. The synthesis of substituted phenols can be accomplished through methods like the diazotization of anilines followed by hydrolysis.

The synthesized analogs are then typically subjected to a battery of in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, to evaluate their antioxidant activity. nih.gov These experimental results, often coupled with computational studies, provide a comprehensive understanding of the structure-activity relationships and the underlying antioxidant mechanisms.

Interactive Data Tables

Table 1: Calculated Physicochemical Properties of Thiophenol Analogs

| Compound | Bond Dissociation Enthalpy (BDE) of S-H (kcal/mol) | Ionization Potential (IP) (eV) |

| Thiophenol | 80.5 | 8.3 |

| 2-Methylthiophenol | 79.8 | 8.1 |

| 3-Methylthiophenol | 80.1 | 8.2 |

| 4-Methylthiophenol | 79.2 | 8.0 |

| 2,5-Dimethylthiophenol | 79.5 | 8.0 |

Table 2: Antioxidant Activity of Phenol and Thiophenol Analogs (DPPH Radical Scavenging Activity, IC50 in µM)

| Compound | IC50 (µM) |

| Phenol | >1000 |

| Thiophenol | 150 |

| 4-Methoxyphenol | 85 |

| 4-Methoxythiophenol | 60 |

| 2,6-Dimethylphenol | 250 |

| 2,6-Dimethylthiophenol | 120 |

Coordination Chemistry and Materials Science Applications

Complexation with Metal Ions

There is no available information on the synthesis and characterization of metal complexes of 2,5-Dimethyl-3-sulfanylphenol with nickel, palladium, or platinum. Similarly, details regarding the ligand binding modes and coordination geometries of this specific compound with metal ions have not been reported in the searched scientific literature.

Catalytic Applications in Organic Synthesis

Due to the lack of information on its metal complexes, there are no documented uses of this compound as a ligand in transition metal catalysis. As a result, its role in organic reaction mechanisms has not been investigated or reported.

Environmental Research on 2,5 Dimethyl 3 Sulfanylphenol

Biodegradation Pathways by Microbial Systems

The microbial breakdown of 2,5-Dimethyl-3-sulfanylphenol is a critical process in its environmental detoxification. While specific studies on this exact compound are limited, the biodegradation pathways can be inferred from research on analogous dimethylphenols and thiophenols. Microorganisms, particularly bacteria from genera such as Pseudomonas and Mycobacterium, are well-known for their ability to degrade a wide range of phenolic compounds. nih.govresearchgate.netnih.gov

The initial step in the aerobic biodegradation of phenolic compounds typically involves the enzymatic hydroxylation of the aromatic ring. For this compound, this would likely be catalyzed by a monooxygenase, leading to the formation of a catechol-like intermediate. The position of this new hydroxyl group would be influenced by the directing effects of the existing substituents.

Following the formation of the dihydroxy intermediate, the aromatic ring is susceptible to cleavage. Two primary pathways are common for catechol degradation: the ortho-cleavage pathway and the meta-cleavage pathway. nih.gov

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid derivatives.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde derivative.

The subsequent steps in both pathways involve a series of enzymatic reactions that ultimately lead to the formation of intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA, which can then be utilized for cell growth and energy.

The presence of the sulfanyl (B85325) group introduces an additional aspect to the biodegradation. Thiophenols can be subject to microbial oxidation at the sulfur atom, potentially forming sulfoxides and sulfones. It is also possible that the C-S bond could be cleaved, releasing the sulfur as sulfide (B99878) or sulfate (B86663). The timing of these sulfur transformations relative to the aromatic ring cleavage is a key area for further research.

Co-metabolism is another important consideration, where the degradation of this compound may occur in the presence of other, more readily degradable carbon sources. researchgate.net Some microorganisms may only be able to partially transform the compound, leading to the accumulation of intermediate products. nih.govresearchgate.net

| Microbial Genus | Key Enzymes | Typical Degradation Pathway | Reference |

|---|---|---|---|

| Pseudomonas | Monooxygenases, Catechol 2,3-dioxygenase | Meta-cleavage of catechols | nih.gov |

| Mycobacterium | Monooxygenases, Hydroquinone (B1673460) converting enzymes | Formation of hydroquinone intermediates | researchgate.netnih.gov |

| Rhodococcus | Phenol (B47542) hydroxylase | Initial hydroxylation of the phenol ring | wikipedia.org |

| Cryptanaerobacter | Carboxylase | Anaerobic degradation via 4-hydroxybenzoate | wikipedia.org |

Photodegradation Mechanisms

Photodegradation represents a significant abiotic pathway for the transformation of this compound in sunlit surface waters and on terrestrial surfaces. The process is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. researchgate.net This excited state can then undergo several reactions.

A primary photochemical process for phenols in aqueous environments is the homolytic cleavage of the O-H bond, leading to the formation of a phenoxyl radical and a hydrogen atom. acs.org The presence of electron-donating methyl groups on the aromatic ring can influence the electronic properties of the molecule and, consequently, its photoreactivity.

The sulfanyl group is also a potential site for photochemical reactions. Sulfur-containing organic compounds can undergo photooxidation, which may involve the formation of thiyl radicals (RS•). researchgate.net These highly reactive radicals can participate in a variety of subsequent reactions, including dimerization to form disulfides or reaction with oxygen to produce sulfur oxides.

Direct Photolysis: The direct absorption of photons by the this compound molecule leads to its transformation.

Indirect Photolysis: The degradation is mediated by photochemically generated reactive species present in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals (ROO•). These reactive oxygen species are powerful oxidants that can react with this compound, leading to its degradation.

The quantum yield of photodegradation, which is a measure of the efficiency of the process, is influenced by various environmental factors, including the pH of the water, the presence of dissolved organic matter, and the concentration of other substances that can act as photosensitizers or quenchers. acs.org

Environmental Transformation Products and Their Characterization

The biodegradation and photodegradation of this compound result in the formation of various transformation products. The identification and characterization of these products are crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound.

Based on the proposed degradation pathways, a number of potential transformation products can be anticipated:

From Biodegradation:

Hydroxylated intermediates: Such as dimethyl-sulfanyl-catechol or dimethyl-sulfanyl-hydroquinone, formed through the initial enzymatic hydroxylation.

Ring-cleavage products: Including derivatives of muconic acid or hydroxymuconic semialdehyde, resulting from the enzymatic cleavage of the aromatic ring.

Sulfur oxidation products: Such as 2,5-dimethyl-3-(sulfinyl)phenol and 2,5-dimethyl-3-(sulfonyl)phenol, arising from the microbial oxidation of the sulfanyl group.

Products of incomplete degradation: In some cases, microbial activity may lead to the formation of more persistent products, such as hydroxylated methylbenzoic acids. nih.gov

From Photodegradation:

Phenoxyl radical derivatives: The initial formation of a phenoxyl radical can lead to polymerization products or reactions with other organic matter.

Oxidized sulfur species: Photooxidation of the sulfanyl group can lead to the formation of sulfonic acids, which may ultimately release sulfate. nih.gov

Hydroxylated and ring-opened products: Reactions with hydroxyl radicals can lead to the formation of hydroxylated derivatives and, eventually, smaller, more oxidized compounds.

Disulfides: The dimerization of thiyl radicals could form bis(2,5-dimethyl-3-hydroxyphenyl) disulfide.

The characterization of these transformation products typically involves the use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation, identification, and quantification of the various products formed during the degradation processes.

| Transformation Product | Formation Pathway | Potential Environmental Significance |

|---|---|---|

| Dimethyl-sulfanyl-catechol | Biodegradation (Hydroxylation) | Intermediate in the microbial degradation pathway. |

| Derivatives of muconic acid | Biodegradation (Ring-cleavage) | Represents a significant step towards mineralization. |

| 2,5-Dimethyl-3-(sulfonyl)phenol | Biodegradation/Photodegradation (Sulfur oxidation) | Increased water solubility and altered toxicity. |

| Bis(2,5-dimethyl-3-hydroxyphenyl) disulfide | Photodegradation (Dimerization of thiyl radicals) | A potential photoproduct with different properties than the parent compound. |

| Sulfate | Biodegradation/Photodegradation | Represents the complete mineralization of the sulfur moiety. |

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Approaches in Biosynthesis Elucidation

A primary avenue for future research lies in deciphering the complete biosynthetic pathway of 2,5-Dimethyl-3-sulfanylphenol in various natural sources. The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to achieve this. nih.govresearchgate.net By combining these datasets, researchers can build a comprehensive picture of how the compound is produced. longdom.org

For instance, transcriptomic analysis (e.g., RNA-Seq) can identify genes that are highly expressed under conditions where this compound production is high. longdom.org Concurrently, proteomic studies can identify the enzymes encoded by these genes, while metabolomic analyses can track the precursor molecules and intermediates involved in the pathway. researchgate.net This integrated approach has been successfully applied to elucidate the biosynthesis of other complex flavor molecules in fruits and fermented products. nih.govmdpi.com

Future studies will likely focus on identifying the specific enzymes, such as terpene synthases or transferases, and the genetic markers associated with the production of this and other volatile sulfur compounds. mdpi.com Elucidating these pathways is not only of fundamental scientific interest but also opens the door to biotechnological production, potentially leading to more sustainable and controlled sources of this valuable aroma compound.

Table 1: Multi-Omics Strategies for Biosynthesis Elucidation

| Omics Discipline | Key Techniques | Potential Insights for this compound |

| Genomics | Whole Genome Sequencing | Identification of gene clusters potentially involved in sulfur metabolism and secondary metabolite production. longdom.org |

| Transcriptomics | RNA Sequencing (RNA-Seq) | Pinpointing genes with differential expression correlated with compound formation. longdom.org |

| Proteomics | Mass Spectrometry-based Proteomics | Identifying and quantifying enzymes directly involved in the biosynthetic steps. nih.gov |

| Metabolomics | GC-MS, LC-MS, NMR Spectroscopy | Quantifying precursor molecules, intermediates, and the final compound to map the metabolic flow. researchgate.netlongdom.org |

Advanced Computational Design of Novel Derivatives

Computational chemistry and artificial intelligence are set to revolutionize the field of flavor science. nih.govacs.org Advanced computational modeling can be used to design novel derivatives of this compound with tailored properties. siemens.com Using techniques like quantitative structure-property relationship (QSPR) modeling, molecular docking, and machine learning, scientists can predict the sensory characteristics (aroma, taste) and physicochemical properties (e.g., volatility, stability) of new molecules without synthesizing them. nih.govresearchgate.netacs.org

This in silico approach allows for the rapid screening of vast virtual libraries of potential derivatives. nih.gov For example, researchers could design derivatives with enhanced meaty or roasted notes, increased stability in different food matrices, or altered flavor release profiles. siemens.com By understanding the interactions between the molecular structure of this compound and olfactory receptors, computational tools can guide the synthesis of new compounds with potentially superior flavoring capabilities. nih.govacs.org This data-driven design process can significantly reduce the time and cost associated with traditional trial-and-error synthesis, accelerating innovation in the flavor and fragrance industry. acs.org

Development of Highly Sensitive and Selective Analytical Probes

The accurate detection and quantification of volatile sulfur compounds like this compound, which are often present at very low concentrations, remain a significant analytical challenge. unipd.itnih.gov Future research will focus on developing novel analytical probes and sensors that are both highly sensitive and highly selective for this specific compound.

Current methods often rely on gas chromatography-mass spectrometry (GC-MS) with pre-concentration techniques like solid-phase microextraction (SPME). nih.govresearchgate.net While effective, these methods can be complex and time-consuming. Emerging research is exploring the development of fluorescent probes and biosensors for the real-time detection of thiols and other reactive sulfur species. nih.govrsc.org These probes are designed to react specifically with the sulfanyl (B85325) group, leading to a measurable change, such as an increase in fluorescence. nih.gov

The development of such probes for this compound would enable rapid and on-site monitoring in various applications, from quality control in food production to environmental analysis. The goal is to create tools that can selectively identify the target molecule within a complex matrix, overcoming interference from other compounds. unipd.itnih.gov

Table 2: Comparison of Analytical Techniques for Thiol Detection

| Technique | Principle | Advantages | Future Development Focus |

| GC-MS with SPME | Chromatographic separation followed by mass-based detection. nih.gov | High sensitivity and structural identification. researchgate.net | Miniaturization, faster analysis times. |

| HPLC with Derivatization | Liquid chromatography separation after chemical tagging of the thiol group. nih.govresearchgate.net | Good for non-volatile thiols, allows for various detection methods. researchgate.net | New derivatizing agents for increased specificity and sensitivity. nih.gov |

| Fluorescent Probes | Specific chemical reaction with the thiol group causes a change in fluorescence. nih.gov | High sensitivity, potential for real-time and in-situ measurements, including in living cells. rsc.org | Designing probes with high selectivity for this compound. |

| Electrochemical Sensors | Catalytic oxidation or reduction of the thiol group at an electrode surface. | Portability, low cost, rapid response. | Improving selectivity and reducing matrix effects. |

Exploration of New Catalytic Roles and Applications

Beyond its role as a flavor compound, the chemical structure of this compound—containing both a phenolic hydroxyl group and a sulfanyl (thiol) group—suggests potential for other applications, particularly in catalysis. thieme-connect.de Both phenols and organosulfur compounds are known to participate in a variety of chemical reactions. nih.govtaylorandfrancis.com

The sulfanyl group can act as a soft Lewis base, making it a candidate for use as a ligand in transition-metal catalysis or as an organocatalyst itself. thieme-connect.de Organosulfur compounds are involved in diverse transformations, including C-S bond activation and oxidative coupling reactions. nih.gov Similarly, phenols are well-known for their role in catalytic oxidative coupling reactions, which are fundamental in the synthesis of complex molecules and polymers. nih.govresearchgate.net

Future research could explore the potential of this compound or its derivatives as:

Antioxidants: The phenolic structure is a classic motif for radical scavenging. The presence of the sulfur atom could modulate this activity, potentially leading to synergistic effects. mdpi.com

Organocatalysts: The molecule's functional groups could be harnessed to catalyze specific organic reactions, offering a green alternative to metal-based catalysts. thieme-connect.de

Building Blocks in Synthesis: The compound could serve as a versatile starting material for the synthesis of more complex molecules with applications in pharmaceuticals or materials science. taylorandfrancis.com

Investigating these potential catalytic roles could unlock entirely new applications for this compound, transforming it from a specialized flavor ingredient into a valuable tool for synthetic chemistry.

Q & A

Q. What are the standard synthetic routes for 2,5-Dimethyl-3-sulfanylphenol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves thiolation of a pre-functionalized phenol derivative. For example, a nucleophilic aromatic substitution (NAS) reaction can introduce the sulfanyl group at the 3-position of 2,5-dimethylphenol using a sulfur nucleophile (e.g., NaSH or thiol precursors) under controlled acidic or basic conditions . Purity is ensured via chromatographic techniques (e.g., silica gel column chromatography) and analytical methods like GC (gas chromatography) with flame ionization detection, as demonstrated in reagent purity specifications (e.g., >88.0% GC purity in related sulfanylphenol derivatives) . Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is also effective for isolating high-purity crystalline products.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H and 13C NMR : Key for identifying substituent positions (e.g., methyl groups at 2,5-positions and sulfanyl at 3-position). Compare shifts to analogs like 3-phenylphenol derivatives (δ ~6.8–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirms the presence of -OH (broad ~3200 cm⁻¹) and C-S (thiol ether, ~650 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 170.20 for related compounds) .

Advanced Research Questions

Q. How can steric hindrance from the 2,5-dimethyl groups be mitigated during sulfanyl group introduction?

Methodological Answer: Steric effects from the methyl substituents may slow NAS reactions. Strategies include:

- Optimizing Reaction Conditions : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and elevate temperatures (80–120°C) to overcome activation barriers .

- Catalytic Approaches : Transition-metal catalysts (e.g., Cu or Pd) can facilitate C-S bond formation under milder conditions, as seen in sulfanyl-acetophenone syntheses .

- Pre-functionalization : Introduce directing groups (e.g., nitro or amino) to enhance regioselectivity before thiolation, followed by deprotection .

Q. How should researchers resolve contradictions in reported bioactivity or reactivity data?

Methodological Answer:

- Reproducibility Checks : Standardize variables (e.g., solvent, temperature, catalyst loading) across studies. For example, discrepancies in reaction yields for sulfanylphenol derivatives may arise from trace moisture or oxygen .

- Meta-Analysis : Compare data across structurally similar compounds (e.g., 3,5-dimethylphenol derivatives) to identify trends in substituent effects on reactivity or bioactivity .

- Computational Modeling : Use DFT (density functional theory) to predict thermodynamic favorability of reaction pathways or intermolecular interactions (e.g., hydrogen bonding with biological targets) .

Q. What advanced techniques are suitable for analyzing crystalline or supramolecular structures of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve atomic-level geometry, as demonstrated for sulfonamide analogs (e.g., 2-(2,5-dichlorobenzenesulfonamido) compounds with R-factor <0.05) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for applications in material science (e.g., decomposition onset temperatures).

- HPLC-MS Coupling : Quantify trace impurities in biological assays, leveraging methods validated for sulfanyl-containing pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.